4-Ethynyl-1-methylpyrazole-3-carboxamide
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Overview
Description
4-Ethynyl-1-methylpyrazole-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its unique structure, which includes an ethynyl group attached to a pyrazole ring, making it a valuable compound for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-methylpyrazole-3-carboxamide typically involves the reaction of 1-methylpyrazole-3-carboxamide with an ethynylating agent under controlled conditions. One common method includes the use of ethynyl bromide in the presence of a base such as potassium carbonate, which facilitates the substitution reaction to introduce the ethynyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-1-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of saturated pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Ethynyl-1-methylpyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The ethynyl group allows the compound to form covalent bonds with target proteins, potentially inhibiting their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Methylpyrazole-3-carboxamide: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Ethynylpyrazole-3-carboxamide: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
Uniqueness: The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to similar compounds .
Properties
IUPAC Name |
4-ethynyl-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-3-5-4-10(2)9-6(5)7(8)11/h1,4H,2H3,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRUGKSPJYQSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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